2-Bromo-N-(2,6-dimethylphenyl)pentanamide
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Overview
Description
2-Bromo-N-(2,6-dimethylphenyl)pentanamide is an organic compound with the molecular formula C13H18BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the pentanamide chain and a 2,6-dimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,6-dimethylphenyl)pentanamide typically involves the bromination of N-(2,6-dimethylphenyl)pentanamide. One common method is the reaction of N-(2,6-dimethylphenyl)pentanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic bromination, where the bromine molecule adds to the amide substrate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,6-dimethylphenyl)pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of N-(2,6-dimethylphenyl)pentanamide derivatives with different substituents replacing the bromine atom.
Reduction: Formation of N-(2,6-dimethylphenyl)pentanamine.
Oxidation: Formation of oxidized derivatives, potentially leading to ring structures or other complex molecules.
Scientific Research Applications
2-Bromo-N-(2,6-dimethylphenyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,6-dimethylphenyl)pentanamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, potentially affecting enzyme activity or cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2,6-dimethylphenyl)butanamide
- 2-Bromo-N-(2,6-dimethylphenyl)propanamide
- 2-Bromo-N-(2,6-dimethylphenyl)benzamide
Uniqueness
2-Bromo-N-(2,6-dimethylphenyl)pentanamide is unique due to its specific structural features, such as the pentanamide chain and the 2,6-dimethylphenyl group. These features confer distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C13H18BrNO |
---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H18BrNO/c1-4-6-11(14)13(16)15-12-9(2)7-5-8-10(12)3/h5,7-8,11H,4,6H2,1-3H3,(H,15,16) |
InChI Key |
PCRDOLBFBSHCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=C(C=CC=C1C)C)Br |
Origin of Product |
United States |
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